3-Amino-6-methylpyrazine-2-carbonitrile
Overview
Description
3-Amino-6-methylpyrazine-2-carbonitrile: is an organic compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol It is a derivative of pyrazine, characterized by the presence of an amino group at the 3-position, a methyl group at the 6-position, and a nitrile group at the 2-position
Scientific Research Applications
Synthesis of Pteridines and Dihydropteridines : 3-Amino-6-methylpyrazine-2-carbonitrile is used in the synthesis of various pteridines and dihydropteridines, which are important in medicinal chemistry. Albert and Ohta (1970) demonstrated a method to synthesize 6-methylpteridine, a compound of interest in this context, using this compound as a starting material (Albert & Ohta, 1970).
Corrosion Inhibition : In the field of materials science, this compound derivatives have been studied for their corrosion inhibition properties. Yadav et al. (2016) researched pyranopyrazole derivatives as inhibitors for mild steel corrosion in HCl solution (Yadav, Gope, Kumari, & Yadav, 2016).
Synthesis of 4-Aminopteridines : Albert and Ota (1971) explored the conversion of this compound into various 4-aminopteridines, further expanding the utility of this compound in organic synthesis (Albert & Ota, 1971).
Synthesis of Polyfunctional Pyrazolonaphthyridine : Aly (2006) utilized a precursor similar to this compound for the synthesis of pyrazolo[3,4-b][1,8]naphthyridines, demonstrating the compound's relevance in heterocyclic chemistry (Aly, 2006).
Synthesis of Anti-Bacterial Agents : In the pharmaceutical field, this compound derivatives have been investigated for their antibacterial properties. Rostamizadeh et al. (2013) synthesized derivatives with notable antibacterial activity (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).
DFT Studies and NLO Properties : Sakthi et al. (2017) conducted a complete DFT and TD-DFT study on 6-Amino-2-methylpyridine-3-carbonitrile, closely related to the compound , providing insights into its electronic and optical properties (Sakthi, Prakasam, Prakasam, Sivakumar, & Anbarasan, 2017).
Synthesis of HIV-1 Inhibitors : Larsen et al. (1999) researched the synthesis of triazenopyrazole derivatives, starting from compounds similar to this compound, as potential inhibitors of HIV-1, indicating its application in antiviral drug development (Larsen, Zahran, Pedersen, & Nielsen, 1999).
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Amino-6-methylpyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,6-dimethylpyrazine-2,5-dicarbonitrile with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-6-methylpyrazine-2-carbonitrile can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Substitution: Halides, alkoxides; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives such as pyrazinecarboxylic acids.
Reduction: Amin
Properties
IUPAC Name |
3-amino-6-methylpyrazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-3-9-6(8)5(2-7)10-4/h3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURGZVKKNLPCSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342728 | |
Record name | 3-amino-6-methylpyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17890-82-3 | |
Record name | 3-amino-6-methylpyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-Amino-6-methylpyrazine-2-carbonitrile important in the synthesis of pteridines?
A1: this compound serves as a key starting material for synthesizing 6-methylpteridine and its derivatives. [] The research demonstrates that this compound can be hydrogenated to 2-amino-3-aminomethyl-5-methylpyrazine. This diamine is then cyclized and oxidized to finally yield 6-methylpteridine. This synthetic route is significant because it offers a way to access pteridine compounds lacking substituents at the 4-position, which was previously a synthetic challenge.
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